

A Comparative Spectroscopic Guide to 6-Nitroquinoline and Its Derivatives

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Compound of Interest

Compound Name: 6-Nitroquinoline

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This guide provides a detailed spectroscopic comparison of **6-nitroquinoline** and a selection of its derivatives. By presenting key experimental data from various analytical techniques, this document aims to serve as a valuable resource for the identification, characterization, and further development of these compounds in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, making their structural elucidation crucial for understanding their mechanism of action and for the design of new therapeutic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **6-nitroquinoline** and two of its representative derivatives: 2-methyl-**6-nitroquinoline** and 8-hydroxy-**6-nitroquinoline**. These derivatives were chosen to illustrate the electronic effects of an electron-donating group (-CH₃) and a group capable of hydrogen bonding (-OH) on the spectroscopic properties of the **6-nitroquinoline** scaffold.

Table 1: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
6-Nitroquinoline	275, 301, 315	Not Specified
2-Methyl-6-nitroquinoline	Data not available	-
8-Hydroxy-6-nitroquinoline	~453 (as nitrobenzoate derivative)	Not Specified[4]

Table 2: Infrared (IR) Spectroscopic Data (cm^{-1})

Compound	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{C}=\text{N})$	Other Key Bands
6-Nitroquinoline	~1530	~1340	~1600	Aromatic C-H stretching, C=C stretching[5]
2-Methyl-6-nitroquinoline	Data not available	Data not available	Data not available	Data not available
8-Hydroxy-6-nitroquinoline	~1534 (as nitrobenzoate derivative)	~1375 (as nitrobenzoate derivative)	~1601 (as nitrobenzoate derivative)	O-H stretching (~3385)[4]

Table 3: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-2	H-3	H-4	H-5	H-7	H-8	Other Protons	Solvent
6-Nitroquinoline	8.83	7.55	8.03	8.78	8.15	7.45	CDCl ₃ [1]	
2-Methyl-6-nitroquinoline	-	7.33	8.00	8.04	7.55	7.54	CH ₃ : 2.52	CDCl ₃ [2]
8-Hydroxy-6-nitroquinoline	8.76	7.38	8.10	7.44	7.29	-	OH: ~8.34	CDCl ₃ [6]

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)

Com pou nd	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Oth er Car bon s	Solv ent
6-Nitroquinoline	151.2	122.1	136.5	148.1	129.5	145.2	124.3	130.6	147.8	CDCl ₃ [7]	
2-Methyl-6-nitroquinoline	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available		
8-Hydroxy-6-nitroquinoline	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available		

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragmentation Peaks
6-Nitroquinoline	174	128, 116, 101 [5]
2-Methyl-6-nitroquinoline	188	Data not available
8-Hydroxy-6-nitroquinoline	190	Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

1. UV-Vis Spectroscopy UV-Vis spectra are typically recorded on a double-beam spectrophotometer.^[8]

- Sample Preparation: Solutions of the compounds are prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10^{-5} M.
- Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λ_{max}) are reported.

2. Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
- Data Acquisition: Spectra are typically recorded from 4000 to 400 cm^{-1} . The positions of characteristic absorption bands are reported in wavenumbers (cm^{-1}).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

4. Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or

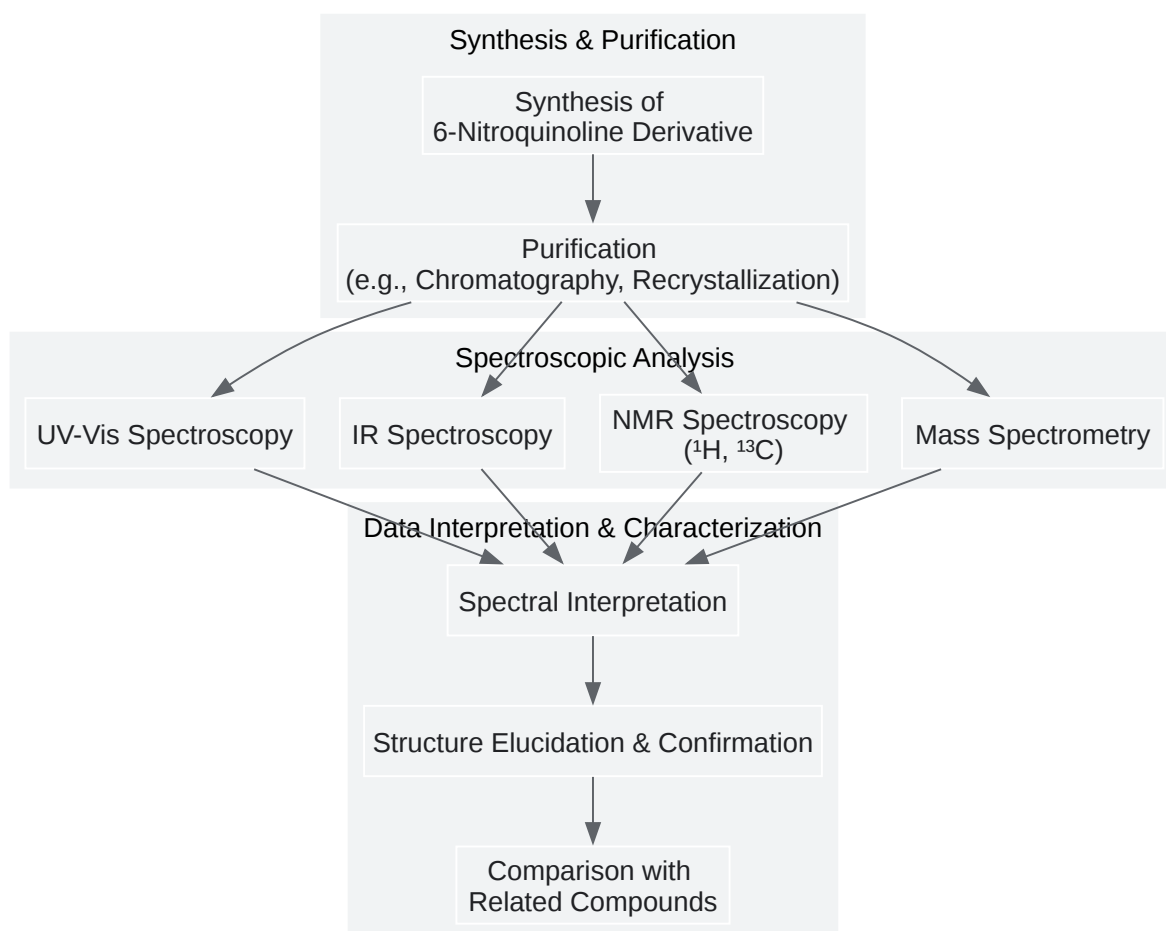
Liquid Chromatography (LC-MS).

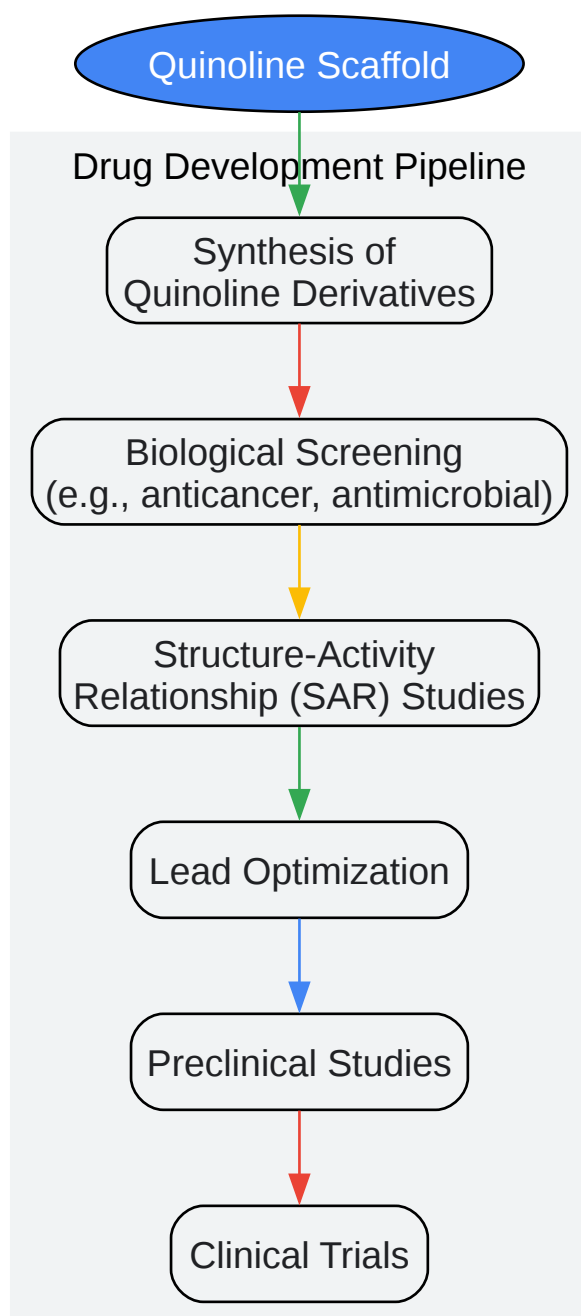
- **Sample Introduction:** The sample is introduced into the ion source, where it is ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of **6-nitroquinoline** and its derivatives.





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